Pinitol diacetonide

説明

Pinitol diacetonide is a derivative of Pinitol . Pinitol is a known anti-diabetic agent isolated from Sutherlandia frutescens leaves . It was first identified in the sugar pine (Pinus lambertiana) .

Synthesis Analysis

D-pinitol has been used in traditional medicine as an empirical treatment for diabetes, inflammation, cancer, or infections . In a study, D-pinitol (150 mg/kg/day) was administered intragastrically to streptozocin-induced aging-accelerated mice for 8 weeks .

Molecular Structure Analysis

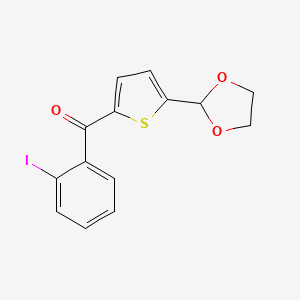

Pinitol diacetonide contains total 43 bond(s); 21 non-H bond(s), 1 rotatable bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 nine-membered ring(s), 1 twelve-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 5 ether(s) (aliphatic) .

Chemical Reactions Analysis

In a study, D-pinitol function during hippocampal damage in streptozocin-induced aging-accelerated mice was analyzed . The results showed that 329 proteins had significantly altered hippocampal expression in untreated diabetic mice (DM), which was restored to normal after DP treatment in 72 cases .

Physical And Chemical Properties Analysis

Pinitol diacetonide is a cyclitol nearly ubiquitous in the Leguminosae and Pinaceae families . It plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity .

科学的研究の応用

Diabetic Osteoporosis Management

Pinitol diacetonide has been studied for its potential in managing diabetic osteoporosis (DO). Research indicates that it can improve glucose metabolism and inhibit bone loss in mice with DO. This is achieved by elevating the levels of D-chiro-inositol in tissues, which is crucial for bone health .

Anti-Hyperglycemic Agent

As an anti-hyperglycemic agent, Pinitol diacetonide has shown effectiveness in regulating hyperglycemia and preventing insulin resistance. This makes it a promising candidate for the treatment of diabetes mellitus, with further research recommended to explore its safety and mechanism of action for clinical trials .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which are essential in combating oxidative stress associated with various chronic diseases. By reducing oxidative stress, Pinitol diacetonide may help in preventing complications arising from diabetes and other metabolic disorders .

Anti-Inflammatory Applications

Pinitol diacetonide’s anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases. Its ability to modulate inflammatory responses could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Cancer Therapeutics

There is evidence to suggest that Pinitol diacetonide may have anticancer properties. Its role in traditional medicine for treating cancer highlights its potential as a complementary therapy in oncology, warranting further investigation .

Treatment of Infections

Traditionally, plants rich in Pinitol diacetonide have been used to treat infections. This suggests that the compound may possess antimicrobial properties, which could be harnessed in the development of new antibacterial and antiviral therapies .

Metabolic Syndrome Intervention

Given its multifaceted role in managing glucose levels, oxidative stress, and inflammation, Pinitol diacetonide could be an effective intervention for metabolic syndrome. This syndrome encompasses a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .

Nutraceutical Development

Due to its health-promoting properties, Pinitol diacetonide is a prime candidate for nutraceutical development. It can be incorporated into dietary supplements to support overall health and prevent chronic diseases .

作用機序

Target of Action

Pinitol diacetonide, also known as D-Pinitol, primarily targets the biochemical pathways involved in glucose metabolism . It plays a significant role in the regulation of hyperglycemia and prevention of insulin resistance .

Mode of Action

D-Pinitol exerts an insulin-like anti-hyperglycemic effect . It interacts with its targets by promoting the expression of phosphatidylinositol 3-kinase (PI3K) and the downstream target protein kinase B (Akt), which are crucial for accelerating glycogen synthesis .

Biochemical Pathways

The primary biochemical pathway affected by D-Pinitol is the PI3K/Akt pathway . This pathway plays a crucial role in glucose metabolism and insulin signaling. By enhancing the activity of this pathway, D-Pinitol promotes glycogen synthesis, thereby regulating hyperglycemia .

Pharmacokinetics

The oral absorption of D-Pinitol is dose-dependent and of extended duration, with a Tmax reached after almost 4 hours, and a half-life greater than 5 hours . This suggests that the metabolism of D-Pinitol involves a slow elimination phase .

Result of Action

The primary result of D-Pinitol’s action is the effective regulation of hyperglycemia and prevention of insulin resistance . It has been shown to suppress fasting blood glucose levels and enhance impaired pancreatic function . Moreover, it has been suggested to inhibit bone loss in diabetic osteoporosis mice via elevating the D-chiro-inositol levels in tissues .

Action Environment

D-Pinitol is a cyclitol nearly ubiquitous in the Leguminosae and Pinaceae families. It plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . The efficacy and stability of D-Pinitol can be influenced by these environmental factors .

特性

IUPAC Name |

(1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3/t6-,7-,8+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNUFAHKROGNMZ-HGQQYVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H]([C@@H]3[C@H]([C@@H]2O1)OC(O3)(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584191 | |

| Record name | (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57819-56-4 | |

| Record name | (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Pinitol diacetonide in modifying Podophyllotoxin?

A1: The abstract highlights that attaching Pinitol diacetonide to Podophyllotoxin at the C-4 position resulted in two novel analogs, SR-104b and SR-104c. These analogs displayed enhanced potency against the A549 lung cancer cell line compared to etoposide, a known anticancer drug []. This suggests that Pinitol diacetonide may play a role in improving the anticancer activity of Podophyllotoxin. Further research is needed to understand the exact mechanism of action and to explore its potential in other cancer cell lines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。